molecular formula C14H18N2S B6073562 4-(Adamantan-1-yl)pyrimidine-2-thiol

4-(Adamantan-1-yl)pyrimidine-2-thiol

Cat. No.: B6073562
M. Wt: 246.37 g/mol
InChI Key: DLTLZFLRPKPWNE-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)pyrimidine-2-thiol is a chemical compound characterized by the presence of an adamantane group attached to a pyrimidine ring with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)pyrimidine-2-thiol typically involves the reaction of adamantane derivatives with pyrimidine precursors. One common method includes the reaction of 1-adamantylamine with 2-chloropyrimidine in the presence of a base, followed by thiolation using thiourea or similar sulfur-containing reagents . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Adamantan-1-yl)pyrimidine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-1-yl)pyrimidine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

6-(1-adamantyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLZFLRPKPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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